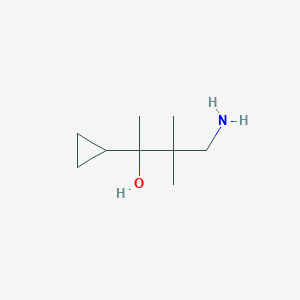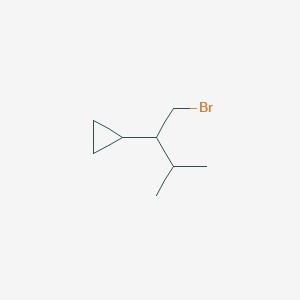
(1-Bromo-3-methylbutan-2-yl)cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Bromo-3-methylbutan-2-yl)cyclopropane is an organic compound with the molecular formula C8H15Br. It is a cyclopropane derivative where a bromine atom is attached to the second carbon of a 3-methylbutan-2-yl group. This compound is of interest in organic synthesis and research due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-3-methylbutan-2-yl)cyclopropane typically involves the bromination of a suitable precursor. One common method is the reaction of cyclopropyl methyl ketone with bromine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes intramolecular nucleophilic attack to form the cyclopropane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity.
化学反应分析
Types of Reactions
(1-Bromo-3-methylbutan-2-yl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropyl ketones or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Cyclopropyl alcohols, amines, or ethers.
Reduction: Cyclopropyl derivatives without the bromine atom.
Oxidation: Cyclopropyl ketones or alcohols.
科学研究应用
(1-Bromo-3-methylbutan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (1-Bromo-3-methylbutan-2-yl)cyclopropane involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to different products .
相似化合物的比较
Similar Compounds
Cyclopropylmethyl bromide: Similar structure but lacks the methyl group on the butan-2-yl chain.
Cyclopropyl bromide: A simpler compound with only a bromine atom attached to the cyclopropane ring.
Cyclopropylmethyl chloride: Similar to cyclopropylmethyl bromide but with a chlorine atom instead of bromine.
属性
分子式 |
C8H15Br |
|---|---|
分子量 |
191.11 g/mol |
IUPAC 名称 |
(1-bromo-3-methylbutan-2-yl)cyclopropane |
InChI |
InChI=1S/C8H15Br/c1-6(2)8(5-9)7-3-4-7/h6-8H,3-5H2,1-2H3 |
InChI 键 |
HZBCIFCBAPYPOD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CBr)C1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


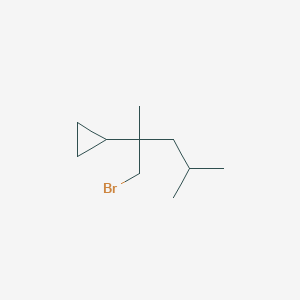

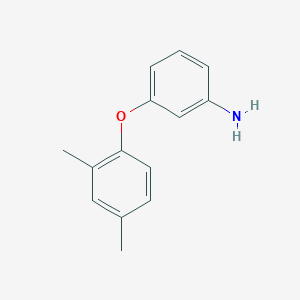
![3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13174148.png)
![2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13174149.png)
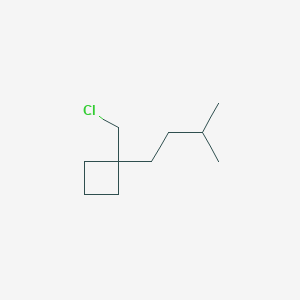
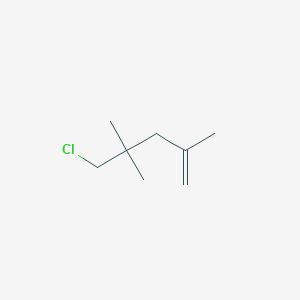
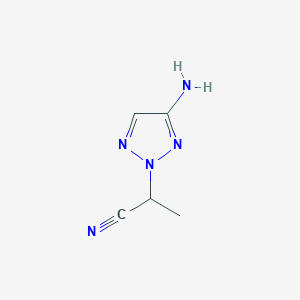
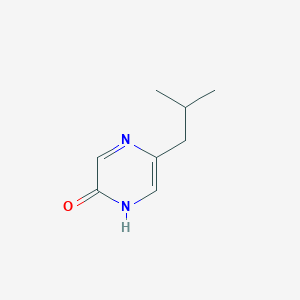
![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13174173.png)
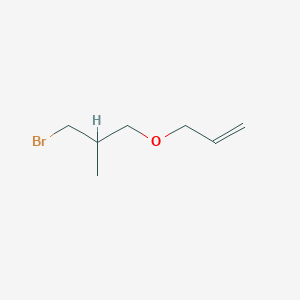
![3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13174179.png)

